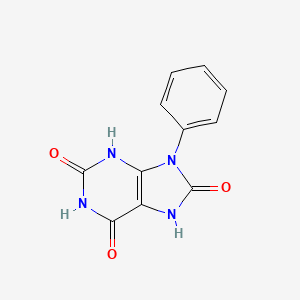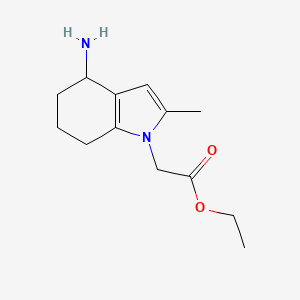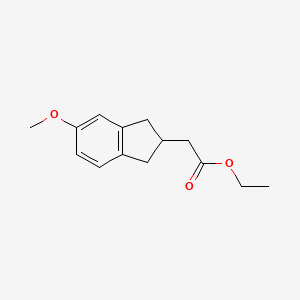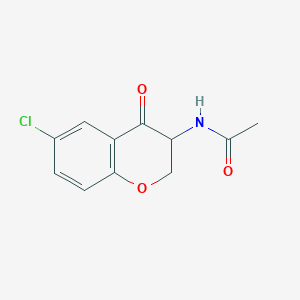
2-(Chloromethyl)naphthalene-5-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)naphthalene-5-acetic acid is an organic compound with the molecular formula C13H11ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chloromethyl group and an acetic acid moiety attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)naphthalene-5-acetic acid typically involves the chloromethylation of naphthalene derivatives. One common method involves the reaction of naphthalene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl intermediate, which is then further reacted to introduce the acetic acid group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)naphthalene-5-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution: Formation of naphthalene derivatives with various functional groups.
Oxidation: Production of naphthalene-5-acetic acid or naphthalene-5-ketone derivatives.
Reduction: Formation of 2-methyl-naphthalene-5-acetic acid.
Applications De Recherche Scientifique
2-(Chloromethyl)naphthalene-5-acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)naphthalene-5-acetic acid involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the activity or function of these biomolecules, which is of interest in both therapeutic and research contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the chloromethyl group.
2-Naphthaleneacetic acid: Similar but without the chloromethyl substitution.
Chloromethyl naphthalene: Lacks the acetic acid moiety.
Uniqueness
2-(Chloromethyl)naphthalene-5-acetic acid is unique due to the presence of both the chloromethyl and acetic acid groups, which confer distinct reactivity and potential for diverse chemical modifications. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H11ClO2 |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
2-[6-(chloromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H11ClO2/c14-8-9-4-5-12-10(6-9)2-1-3-11(12)7-13(15)16/h1-6H,7-8H2,(H,15,16) |
Clé InChI |
MFUNNQRLDYMHSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CCl)C(=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1]Benzothieno[3,2-b]quinoline](/img/structure/B11872724.png)
![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872731.png)
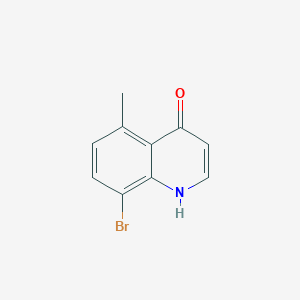


![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)

![Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11872781.png)
![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)
